Product packaging for hexahydro-2H-furo[3,4-b][1,4]oxazine(Cat. No.:CAS No. 1269533-64-3)

hexahydro-2H-furo[3,4-b][1,4]oxazine

Cat. No.: B1464618
CAS No.: 1269533-64-3
M. Wt: 129.16 g/mol
InChI Key: SZMLYSKHAGRUFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexahydro-2H-furo[3,4-b][1,4]oxazine is a saturated, fused bicyclic compound featuring both furo and 1,4-oxazine rings. This structure serves as a versatile and valuable synthetic intermediate or core scaffold in organic and medicinal chemistry research. The specific stereoisomer (4aS,7aS)-hexahydro-2H-furo[3,4-b][1,4]oxazine is available with the CAS number 1932332-44-9 and a molecular weight of 129.16 g/mol . Compounds based on the 1,4-oxazine structure are of significant interest in pharmacology and drug discovery . The 1,4-oxazine moiety is a key structural component in various bioactive molecules and has been identified in clinical candidates, such as BACE inhibitors for Alzheimer's disease research . Furthermore, research into 1,4-oxazine derivatives has explored their potential application as novel hypoxia-targeting agents for cancer therapeutics, demonstrating the pharmacological relevance of this heterocyclic system . This product is intended for research and development purposes in a controlled laboratory setting. It is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO2 B1464618 hexahydro-2H-furo[3,4-b][1,4]oxazine CAS No. 1269533-64-3

Properties

IUPAC Name

3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-2-9-6-4-8-3-5(6)7-1/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMLYSKHAGRUFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2COCC2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Representative Preparation Method

A notable preparation approach involves the formation of a hemiaminal intermediate followed by functionalization under mild conditions:

Step Reagents & Conditions Description Outcome/Yield
1 Reaction of 2,2-dimethoxyethylamine with a suitable aldehyde in methanol, reflux 48 h, presence of MgSO4 Formation of unstable hemiaminal intermediate Crude product isolated by filtration
2 Treatment of crude intermediate with NaHCO3 in water/dioxane at 0 °C, followed by slow addition of Fmoc-Cl, stirring at room temperature for 24 h under nitrogen Protection of amine functionality via Fmoc-carbamate formation Purified product after extraction and washing

This two-step method provides access to hexahydro-furo-oxazine derivatives with moderate to good yields, although the hemiaminal intermediate is sensitive to chromatographic purification.

Synthetic Variations and Functionalization

Further elaboration of the hexahydro-2H-furo[3,4-b]oxazine scaffold includes:

  • N-functionalization through coupling reactions to introduce diverse substituents enhancing biological activity.
  • Use of morpholine acetal intermediates to exploit N-acyl iminium ion chemistry for ring modifications.
  • Application of oxidative cleavage and reductive amination steps to diversify the heterocyclic core.

These methods enable the generation of libraries of compounds for biological screening, particularly in oncology research.

Industrial and Solid-Phase Synthesis Approaches

Industrial synthesis may employ:

  • Solid-phase synthesis techniques for scalable and efficient production of morpholine derivatives related to hexahydro-2H-furo[3,4-b]oxazine.
  • Multi-step organic synthesis involving selective methylation and ring closure to yield 2,2-dimethyl-substituted analogues with enhanced steric and electronic properties.

Such approaches facilitate the production of compounds with potential applications in drug development and materials science.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Two-step hemiaminal formation and Fmoc protection 2,2-dimethoxyethylamine, aldehyde, MgSO4, Fmoc-Cl Reflux in MeOH, 48 h; 0 °C to RT, 24 h Straightforward, moderate yield Intermediate instability, purification challenges
N-acyl iminium ion cyclization Morpholine acetal, aldehydes/ketones Mild aqueous-organic conditions Versatile functionalization Requires careful control of reaction conditions
Solid-phase synthesis (industrial) Resin-bound intermediates, methylating agents Automated synthesis Scalable, efficient Equipment and resin costs

Research Findings and Applications

  • The hexahydro-2H-furo[3,4-b]oxazine scaffold has been identified as a promising modulator of cancer cell growth, with derivatives showing cytostatic effects in metastatic melanoma and breast carcinoma cell lines.
  • Functionalization strategies allow tuning of biological activity and physicochemical properties, making these compounds valuable in medicinal chemistry.
  • Ongoing research focuses on optimizing synthetic routes for higher yields, better purity, and functional diversity.

Chemical Reactions Analysis

Types of Reactions

Hexahydro-2H-furo[3,4-b][1,4]oxazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxazine derivatives, while reduction reactions can produce different reduced forms of the compound.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : Hexahydro-2H-furo[3,4-b][1,4]oxazine serves as a crucial intermediate in the synthesis of complex organic molecules and heterocyclic compounds. Its ability to undergo various chemical transformations makes it a valuable tool in synthetic organic chemistry.
ApplicationDescription
Synthesis of HeterocyclesUsed as a precursor in the formation of various heterocyclic compounds.
Polymer ChemistryActs as a monomer or additive in the development of advanced polymeric materials.

Biology

  • Anticancer Activity : Recent studies have demonstrated that this compound derivatives exhibit significant anticancer properties. In vitro experiments showed that these compounds can inhibit the proliferation of human breast carcinoma cells (MDA-MB-231) with an IC50 value of 0.6 μM, indicating their potential as therapeutic agents against cancer.
StudyFindings
MDA-MB-231 Cell StudyCompound induced 40% inhibition of cell growth at concentrations above 3 µM .
MechanismSuggests modulation of cell cycle mechanisms without affecting adhesive properties .

Medicine

  • Therapeutic Potential : Ongoing research is investigating the compound's potential as a therapeutic agent for various diseases due to its biological activity. The exploration includes its antimicrobial properties and possible applications in drug development.
Therapeutic AreaPotential Applications
AntimicrobialStudied for effectiveness against various bacterial strains.
Cancer TherapyInvestigated for use in targeted therapies for specific cancer types.

Case Study 1: Anticancer Activity

A study focused on a library of this compound derivatives found that certain modifications to the compound's structure significantly enhanced its anticancer efficacy. The study highlighted the importance of polyhydroxylated chains in improving biological activity against MDA-MB-231 cells.

Case Study 2: Synthesis and Characterization

Another research effort synthesized several derivatives of this compound and characterized their properties using advanced spectroscopic techniques. The findings indicated that structural variations could lead to significant differences in biological activity and chemical reactivity.

Mechanism of Action

The mechanism of action of hexahydro-2H-furo[3,4-b][1,4]oxazine involves its interaction with specific molecular targets and pathways within biological systems. The exact mechanism can vary depending on the specific application and the biological context. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its therapeutic effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Benzo-1,4-Oxazines

  • Structure : Benzene-fused oxazines (e.g., 2H-benzo[b][1,4]oxazine derivatives).
  • Synthesis: Prepared via nucleophilic substitution of 4-phenyl-5-chloro-1,2,3-thiadiazole with phenols/thiophenols in DMF using NaH .
  • Activity : These compounds modulate hypoxia-induced genes (HIF-1α, VEGF) in cancer cells, suggesting utility in bioreductive chemotherapy. Substituents like halogens or methoxy groups enhance potency .
  • Key Difference : Unlike the furo-oxazine scaffold, benzo-oxazines exhibit broader effects on oxidative stress pathways rather than direct cell cycle inhibition.

Pyrrolo-1,4-Oxazines

  • Structure : Pyrrolidine-fused oxazines (e.g., octahydropyrrolo[3,4-b][1,4]oxazine derivatives).
  • Applications : Serve as intermediates for antibiotics (e.g., finafloxacin hydrochloride) . Substituents like benzyl groups or methyl chains influence conformational rigidity and bioavailability .
  • Synthesis : Multi-step routes involving bicyclic amine formation, with diastereomers separated via chromatography .
  • Key Difference : Pyrrolo-oxazines are prioritized for antibacterial applications, contrasting with the anticancer focus of furo-oxazines.

Pyrido-1,4-Oxazines

  • Structure : Pyridine-fused oxazines (e.g., 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine).
  • Properties : Lower molecular weight (~136 g/mol) and planar pyridine rings enhance solubility. Used as building blocks for kinase inhibitors .
  • Key Difference : Pyrido-oxazines lack the fused furan ring, reducing steric complexity compared to furo-oxazines.

Pyrimido-1,4-Oxazines

  • Structure : Pyrimidine-fused oxazines (e.g., pyrimido[5,4-b][1,4]oxazine).
  • Activity : Act as GPR119 agonists for diabetes therapy. Conformationally restricted azabicyclic amines improve agonistic potency .
  • Key Difference : These target metabolic diseases, unlike the antiproliferative furo-oxazines.

Structural and Functional Comparison Table

Compound Class Core Structure Key Substituents Biological Activity Synthesis Method Reference
Furo[3,2-b][1,4]oxazine Furan-oxazine fusion Polyhydroxylated chains, Fmoc MDA-MB-231 growth inhibition (40%) Two-step sugar coupling
Benzo[b][1,4]oxazine Benzene-oxazine fusion Halogens, methoxy groups Hypoxia gene modulation (HIF-1α) Nucleophilic substitution in DMF
Pyrrolo[3,4-b][1,4]oxazine Pyrrolidine-oxazine fusion Benzyl, methyl groups Antibiotic intermediates Multi-step bicyclic amine synthesis
Pyrido[3,2-b][1,4]oxazine Pyridine-oxazine fusion None (minimal substitution) Kinase inhibitor scaffolds Direct cyclization
Pyrimido[5,4-b][1,4]oxazine Pyrimidine-oxazine fusion Azabicyclic amines GPR119 agonism Scaffold hopping

Biological Activity

Hexahydro-2H-furo[3,4-b][1,4]oxazine is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This article explores its potential antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a fused ring system comprising a furan and an oxazine ring. This unique structure contributes to its biological activity and makes it a subject of interest in medicinal chemistry.

Biological Activity

Antimicrobial Properties:
Research indicates that this compound exhibits antimicrobial activity. It has been evaluated for its effectiveness against various bacterial strains, although specific data on its spectrum of activity is limited. Studies suggest that modifications to the oxazine structure can enhance its antimicrobial efficacy.

Anticancer Properties:
Significant studies have focused on the anticancer potential of this compound. For instance, a study on MDA-MB-231 breast cancer cells demonstrated that the compound induced a dose-dependent inhibition of cell proliferation with an IC50 value of 0.6 µM. Treatment resulted in a 40% reduction in cell growth at concentrations above 3 µM, indicating its potential as a cytostatic agent .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It may modulate enzyme activity or receptor function, influencing pathways related to cell growth and apoptosis .

Case Studies

  • Breast Cancer Cell Study:
    • Objective: To evaluate the growth inhibition of MDA-MB-231 cells.
    • Method: Cells were treated with varying concentrations of this compound.
    • Results: Significant reduction in cell proliferation was observed (p < 0.05), with morphological changes indicating cell cycle arrest rather than loss of adhesion .
  • Antimicrobial Activity Assessment:
    • Objective: To determine the antimicrobial efficacy against selected bacterial strains.
    • Method: The compound was tested against various pathogens.
    • Results: Preliminary findings suggest promising antimicrobial properties; however, further studies are needed to establish a clear profile .

Data Table: Biological Activity Summary

Biological ActivityTargetIC50 ValueEffect
AnticancerMDA-MB-231 Cells0.6 µM40% growth inhibition
AntimicrobialVarious BacteriaNot specifiedPromising activity observed

Q & A

Q. What are the recommended synthetic routes for hexahydro-2H-furo[3,4-b][1,4]oxazine derivatives, and how do reaction conditions influence yield?

A two-step synthesis process is commonly employed (Scheme 1, Table 1):

Step 1 : Cyclization of polyhydroxylated precursors with amine functionalities under acidic or basic conditions.

Step 2 : Functionalization via coupling reactions (e.g., alkylation, acylation) to introduce substituents (R1 groups).
Key factors affecting yield include solvent polarity (dioxane improves cyclization efficiency), temperature (60–80°C optimal for ring closure), and stoichiometric ratios of reagents (excess amine enhances regioselectivity) .

Q. How should researchers characterize this compound derivatives to confirm structural integrity?

Use a combination of analytical techniques:

  • IR Spectroscopy : Look for disappearance of ν(C=O) and ν(C-Br) bands post-reduction or substitution .
  • NMR : Analyze aromatic/heteroaromatic proton signals (δ 6.50–8.71 ppm for pyrazolo[3,4-b]benzo(e)[1,4]oxazine derivatives) and stereochemical assignments via coupling constants .
  • Mass Spectrometry : Confirm molecular weights (e.g., C7H8N2O: 136.15 g/mol) and fragmentation patterns .

Q. What solvent systems are effective for purifying this compound intermediates?

Silica gel chromatography with petroleum ether/EtOAc (4:1 v/v) resolves polar intermediates, while recrystallization in boiling water improves purity for crystalline derivatives (e.g., 3,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine) .

Advanced Research Questions

Q. How can stereochemical outcomes in this compound synthesis be controlled?

Chiral auxiliaries (e.g., (4aR,7aS)-hexahydro-2H-furo[3,4-b][1,4]oxazine-2-carboxylate) or enantioselective catalysts (e.g., Pd/C with chiral ligands) induce specific configurations. Stereoselectivity is confirmed via X-ray crystallography or NOESY NMR .

Q. What strategies resolve contradictions in bioactivity data for structurally similar derivatives?

Perform structure-activity relationship (SAR) studies using:

  • Substituent Variation : Compare activity of derivatives with different R1 groups (e.g., amine vs. azetidine functionalities) .
  • Computational Modeling : Use DFT or docking simulations to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed bioactivity .

Table 1 : Example SAR for this compound Derivatives

R1 GroupBioactivity (IC50, μM)Key Observation
-NH212.3 ± 1.2Moderate cytotoxicity
-Azetidin-3-yl4.7 ± 0.8Enhanced selectivity
-CH2COOEt>100Inactive

Q. How can researchers optimize synthetic protocols for eco-friendly production?

Replace dioxane with cyclopentyl methyl ether (CPME) or ethanol/water mixtures to reduce toxicity. Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 6 hours) while maintaining yields >85% .

Q. What methodologies address low yields in large-scale synthesis?

  • Flow Chemistry : Continuous reactors minimize side reactions (e.g., dimerization) .
  • Catalytic Recycling : Immobilize Pd/C or enzymes (e.g., lipases) to reduce catalyst loading .

Data Analysis and Experimental Design

Q. How should researchers interpret conflicting spectral data (e.g., NMR vs. IR) for novel derivatives?

  • Cross-Validate : Use HSQC/HMBC NMR to resolve ambiguous proton-carbon correlations.
  • Replicate Synthesis : Ensure impurities (e.g., unreacted starting materials) are excluded via TLC monitoring .

Q. What statistical approaches are suitable for dose-response studies involving this compound?

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50.
  • ANOVA : Compare bioactivity across derivatives with Bonferroni correction for multiple comparisons .

Q. How can computational tools predict metabolic stability of this compound derivatives?

Use ADMET predictors (e.g., SwissADME) to estimate cytochrome P450 interactions and logP values. Validate predictions with in vitro microsomal assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.